

6-(4-Methylpiperazin-1-yl)pyridin-3-amine CAS 55403-35-5 properties

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Compound of Interest

Compound Name: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B1586589

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An In-depth Technical Guide to **6-(4-Methylpiperazin-1-yl)pyridin-3-amine** (CAS 55403-35-5)

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

6-(4-Methylpiperazin-1-yl)pyridin-3-amine, registered under CAS number 55403-35-5, is a heterocyclic compound featuring a pyridinamine core functionalized with a methylpiperazine moiety.^{[1][2]} This strategic combination of a hydrogen bond donor/acceptor (aminopyridine) and a solubilizing, basic group (methylpiperazine) makes it a highly valuable building block in the field of drug discovery. Its structure is a common motif found in a variety of pharmacologically active agents, particularly kinase inhibitors, where it often serves as a key fragment for engaging with the hinge region of the enzyme's active site while providing favorable physicochemical properties.^{[3][4]} This guide offers a comprehensive technical overview of its properties, synthesis, analysis, and applications, providing researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

PART 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. These properties dictate its solubility, stability, and reactivity.

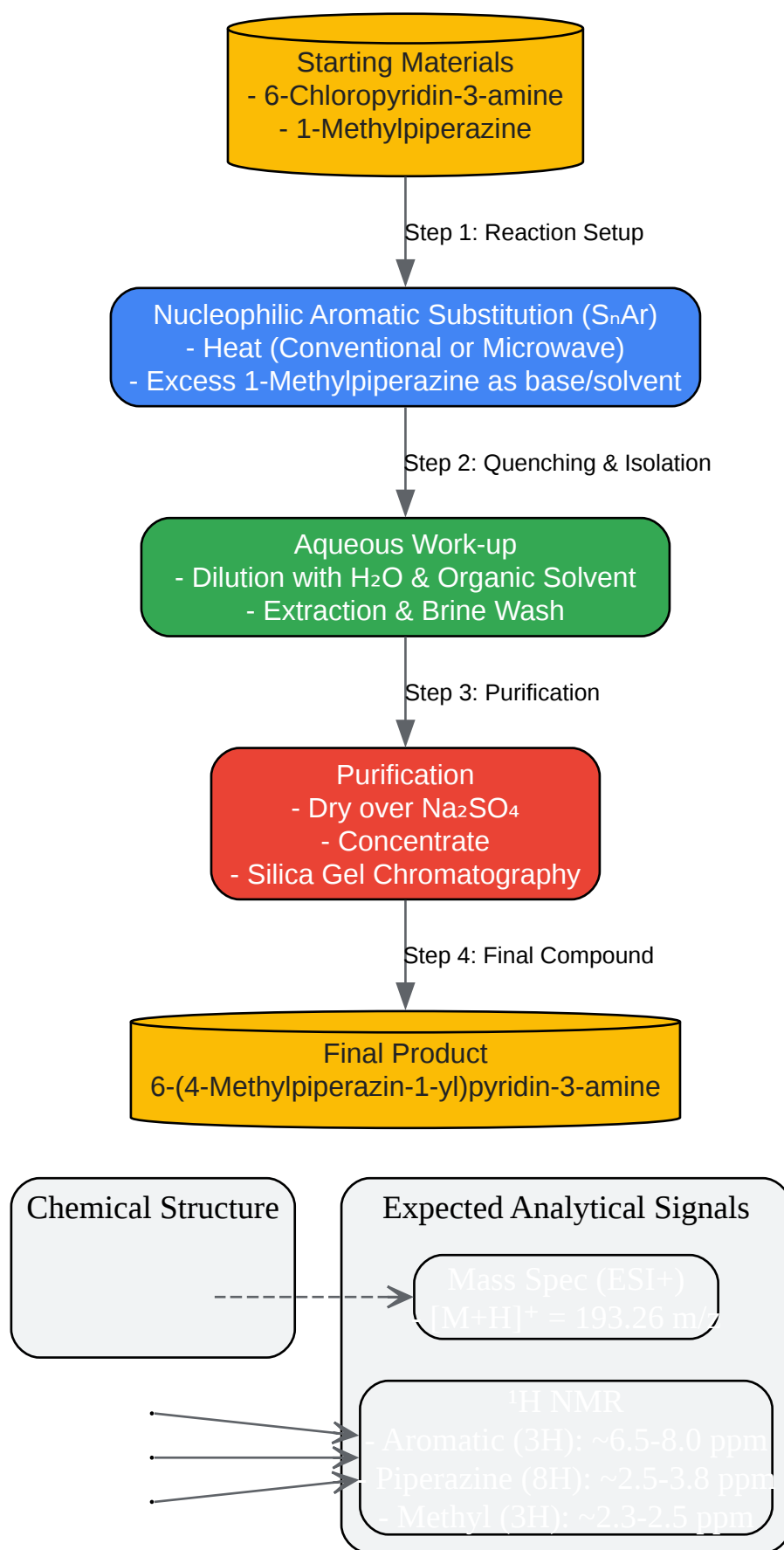
1.1: Core Data Summary

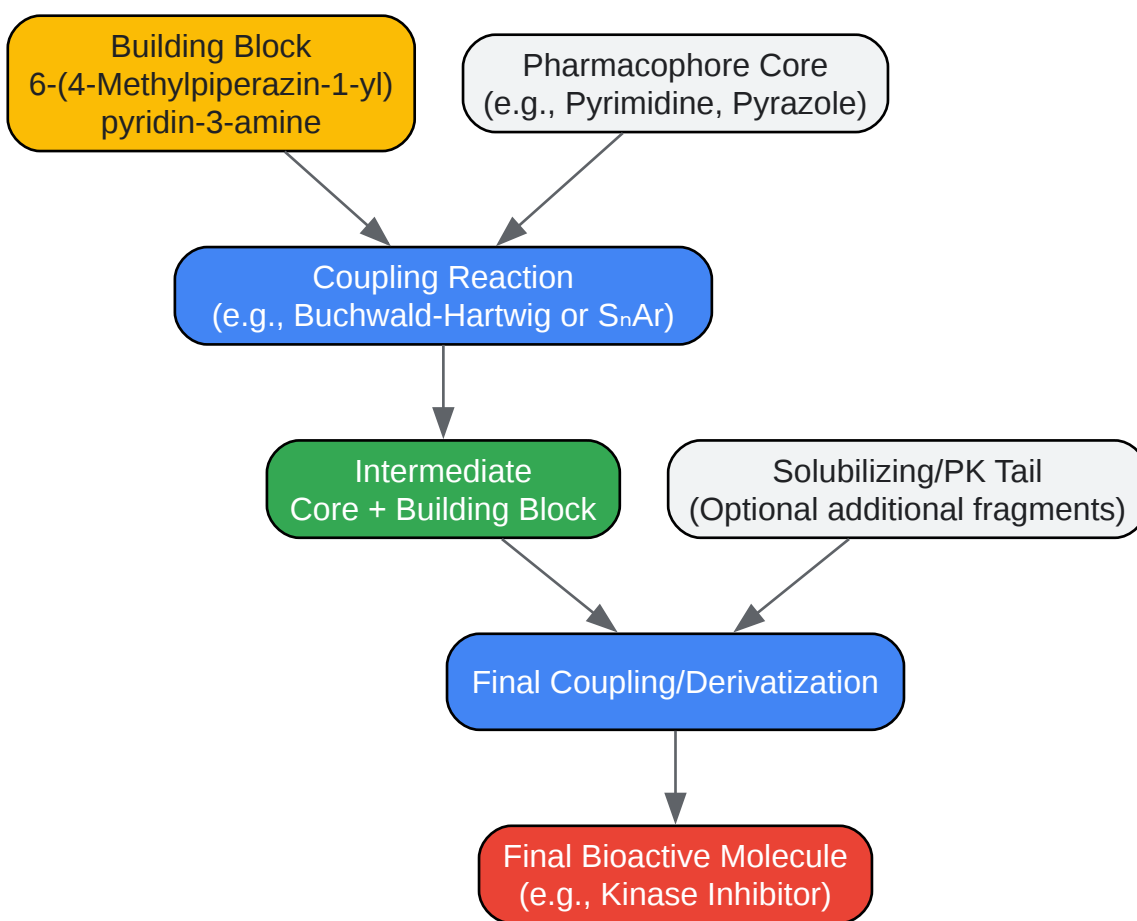
The key physicochemical properties of **6-(4-Methylpiperazin-1-yl)pyridin-3-amine** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	55403-35-5	[1] [2]
Molecular Formula	C ₁₀ H ₁₆ N ₄	[1] [2]
Molecular Weight	192.26 g/mol	[1] [2]
Appearance	Brown to black solid	[5]
Melting Point	106-108 °C	[5]
Boiling Point	388.7±42.0 °C (Predicted)	[5]
pKa	9.35±0.29 (Predicted)	[5]
InChIKey	NZTCEWZBMOTKCJ- UHFFFAOYSA-N	[2]
SMILES	CN1CCN(CC1)C2=NC=C(C=C 2)N	[2]

1.2: Structural Elucidation

The molecule's structure consists of a pyridine ring substituted at the 3-position with an amine group (-NH₂) and at the 6-position with a 1-methylpiperazine group. This arrangement provides distinct sites for chemical modification and interaction with biological targets.





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